4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a trimethylsilyl-ethynyl group at the 6-position.
Preparation Methods
The synthesis of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of specific reagents such as phosphorus trichloride and trimethylsilylacetylene under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thieno[2,3-d]pyrimidine ring.
Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can act as an inhibitor of protein kinases, interfering with signal transduction pathways that are crucial for cell proliferation and survival . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine include other thieno[2,3-d]pyrimidine derivatives with different substituents. These compounds share the core structure but differ in their functional groups, which can significantly alter their chemical and biological properties. For instance:
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar core but different substituents, leading to different reactivity and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are structurally related but have different functional groups, making them suitable for different applications such as PARP-1 inhibitors.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H11ClN2SSi |
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Molecular Weight |
266.82 g/mol |
IUPAC Name |
2-(4-chlorothieno[2,3-d]pyrimidin-6-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H11ClN2SSi/c1-16(2,3)5-4-8-6-9-10(12)13-7-14-11(9)15-8/h6-7H,1-3H3 |
InChI Key |
IXJBLFCQXVTYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
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